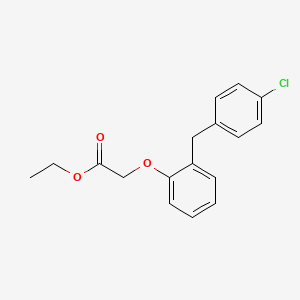
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is an organic compound that belongs to the class of phenoxy esters. This compound is characterized by the presence of a phenoxy group attached to an ethyl ester of acetic acid, with a 4-chlorobenzyl substituent on the phenoxy ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester typically involves the esterification of acetic acid with 2-(2-(4-chlorobenzyl)phenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 2-(2-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, replacing the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-(4-chlorobenzyl)phenoxy)acetic acid.
Reduction: Formation of 2-(2-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The chlorobenzyl substituent may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(2-(4-fluorobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(2-(4-bromobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(2-(4-methylbenzyl)phenoxy)-, ethyl ester
Uniqueness
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
71549-05-8 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-6-4-3-5-14(16)11-13-7-9-15(18)10-8-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
SXYMAGONWZFLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
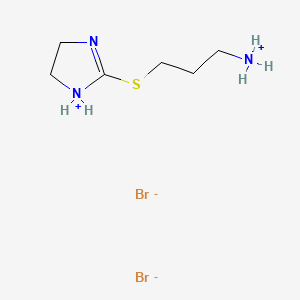
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
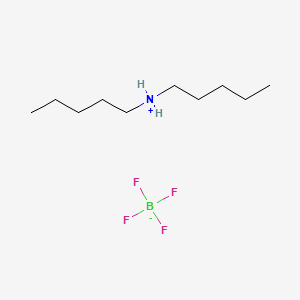
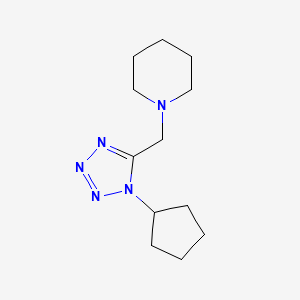
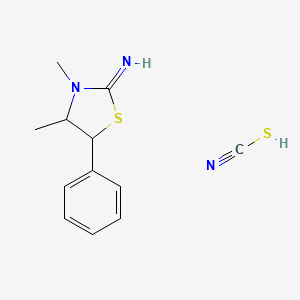
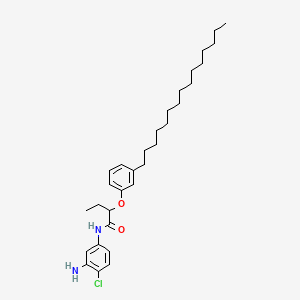
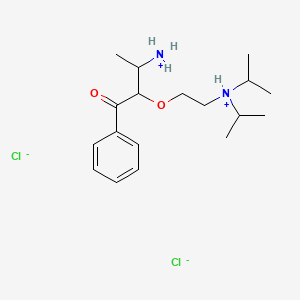
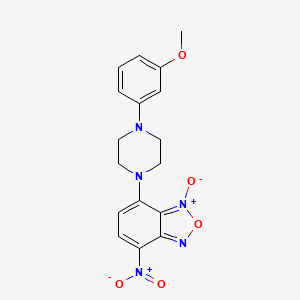
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
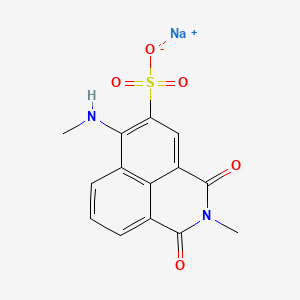
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
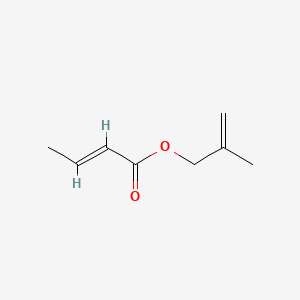
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
